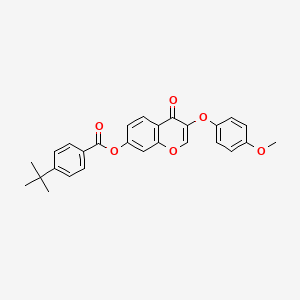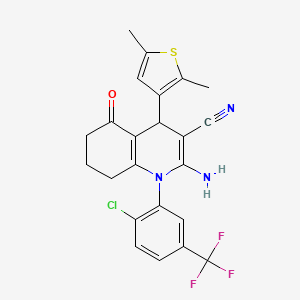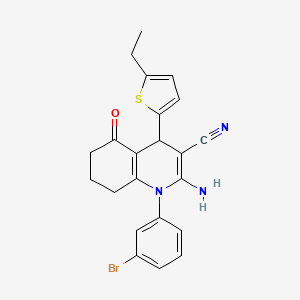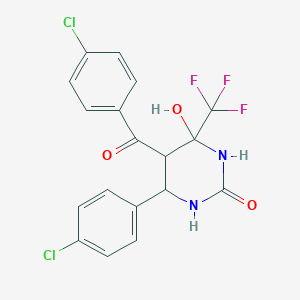![molecular formula C25H27N3O2S B11632363 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11632363.png)
2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-シアノ-6-オキソ-4-[4-(プロパン-2-イル)フェニル]-1,4,5,6-テトラヒドロピリジン-2-イル}スルファニル)-N-(2,5-ジメチルフェニル)アセトアミドは、シアノ基、テトラヒドロピリジン環、およびスルファニル-アセトアミド結合を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
2-({3-シアノ-6-オキソ-4-[4-(プロパン-2-イル)フェニル]-1,4,5,6-テトラヒドロピリジン-2-イル}スルファニル)-N-(2,5-ジメチルフェニル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、テトラヒドロピリジン環の調製から始め、次にシアノ基とスルファニル-アセトアミド結合を導入することです。反応条件は、目的の生成物が高収率で高純度で得られるように、特定の触媒、溶媒、および温度制御の使用を必要とすることがよくあります。
工業生産方法
工業環境では、この化合物の生産には、大規模なバッチまたは連続フロープロセスが関与する場合があります。自動化された反応器の使用と反応パラメータの精密な制御により、合成の効率とスケーラビリティを向上させることができます。さらに、結晶化、蒸留、クロマトグラフィーなどの精製技術が、最終生成物を単離するために使用されます。
化学反応の分析
反応の種類
2-({3-シアノ-6-オキソ-4-[4-(プロパン-2-イル)フェニル]-1,4,5,6-テトラヒドロピリジン-2-イル}スルファニル)-N-(2,5-ジメチルフェニル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、使用される酸化剤に応じて、さまざまな生成物を生成するように酸化される可能性があります。
還元: 還元反応は、シアノ基をアミンに変換するなど、官能基を変更することができます。
置換: この化合物は、求核置換反応または求電子置換反応に関与することができ、新しい誘導体の生成につながります。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな求核剤または求電子剤が置換反応のために含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を達成するために慎重に制御されます。
主要な生成物
これらの反応から生成される主要な生成物は、特定の反応経路と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
2-({3-シアノ-6-オキソ-4-[4-(プロパン-2-イル)フェニル]-1,4,5,6-テトラヒドロピリジン-2-イル}スルファニル)-N-(2,5-ジメチルフェニル)アセトアミドは、いくつかの科学研究への応用を持っています。
化学: より複雑な分子の合成のための構成ブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物のユニークな構造により、生体分子と相互作用することができ、創薬と開発のための潜在的な候補となります。
医学: 前臨床研究で、抗炎症作用または抗癌作用などの薬理作用を示す可能性があり、研究されています。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which are being explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
2-({3-シアノ-6-オキソ-4-[4-(プロパン-2-イル)フェニル]-1,4,5,6-テトラヒドロピリジン-2-イル}スルファニル)-N-(2,5-ジメチルフェニル)アセトアミドの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物の構造により、これらの標的の特定の部位に結合して、その活性を調節し、さまざまな生物学的効果につながることが可能になります。関与する経路には、酵素活性の阻害、受容体拮抗作用、シグナル伝達カスケードの調節が含まれる場合があります。
類似の化合物との比較
類似の化合物
- 2-({3-シアノ-6-オキソ-4-[4-(メチル)フェニル]-1,4,5,6-テトラヒドロピリジン-2-イル}スルファニル)-N-(2,5-ジメチルフェニル)アセトアミド
- 2-({3-シアノ-6-オキソ-4-[4-(エチル)フェニル]-1,4,5,6-テトラヒドロピリジン-2-イル}スルファニル)-N-(2,5-ジメチルフェニル)アセトアミド
独自性
類似の化合物と比較して、2-({3-シアノ-6-オキソ-4-[4-(プロパン-2-イル)フェニル]-1,4,5,6-テトラヒドロピリジン-2-イル}スルファニル)-N-(2,5-ジメチルフェニル)アセトアミドは、その特定の置換基により際立っています。この置換基は、その化学反応性と生物活性に影響を与える可能性があります。たとえば、プロパン-2-イル基の存在は、その親油性を高め、生体標的の疎水性ポケットとの相互作用を向上させる可能性があります。
類似化合物との比較
Similar Compounds
- **2-({3-cyano-6-oxo-4-[4-(methyl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
- **2-({3-cyano-6-oxo-4-[4-(ethyl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide stands out due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group, for example, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
特性
分子式 |
C25H27N3O2S |
|---|---|
分子量 |
433.6 g/mol |
IUPAC名 |
2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O2S/c1-15(2)18-7-9-19(10-8-18)20-12-23(29)28-25(21(20)13-26)31-14-24(30)27-22-11-16(3)5-6-17(22)4/h5-11,15,20H,12,14H2,1-4H3,(H,27,30)(H,28,29) |
InChIキー |
SQNSNPWAXBOYPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632305.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11632310.png)
![2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632317.png)
![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632323.png)




![ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632354.png)
![4-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11632362.png)
![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632371.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632379.png)
![7-[(4-ethenylbenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11632386.png)
